molecular formula C13H16N4O4S B1228574 3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide

3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide

Cat. No.: B1228574
M. Wt: 324.36 g/mol
InChI Key: GNXQJDDYSMMYSN-UHFFFAOYSA-N
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Description

3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide is a complex organic compound known for its unique chemical structure and properties. It belongs to the class of C-nitro compounds and is characterized by the presence of a nitrophenyl group, a hydrazo linkage, and a sulfanylidenemethyl group .

Preparation Methods

The synthesis of 3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the nitrophenyl intermediate: This involves the nitration of a suitable aromatic compound to introduce the nitro group.

    Hydrazo linkage formation: The nitrophenyl intermediate is then reacted with hydrazine derivatives to form the hydrazo linkage.

    Sulfanylidenemethyl group introduction:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the hydrazo linkage and sulfanylidenemethyl group can interact with various enzymes and proteins, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H16N4O4S

Molecular Weight

324.36 g/mol

IUPAC Name

3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide

InChI

InChI=1S/C13H16N4O4S/c1-8(2)7-11(18)14-13(22)16-15-12(19)9-3-5-10(6-4-9)17(20)21/h3-6,8H,7H2,1-2H3,(H,15,19)(H2,14,16,18,22)

InChI Key

GNXQJDDYSMMYSN-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(=S)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)CC(=O)NC(=S)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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